4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous ether.
Major Products Formed
Oxidation: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anticancer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but lacks the aldehyde group.
1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but lacks the bromine atoms.
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and material science applications.
Properties
IUPAC Name |
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-2-12-8(10)6-4(3-13)1-11-7(5)6/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSGNOYJFYUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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